molecular formula C12H11N3O2 B12358780 N'-hydroxy-2-phenoxypyridine-3-carboximidamide

N'-hydroxy-2-phenoxypyridine-3-carboximidamide

Cat. No.: B12358780
M. Wt: 229.23 g/mol
InChI Key: GSVSUHTZMHNPNL-UHFFFAOYSA-N
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Description

N'-Hydroxy-2-phenoxypyridine-3-carboximidamide is a chemical compound with the molecular formula C12H11N3O2 and a molecular weight of 229.23 g/mol . Its structure is characterized by a pyridine core substituted with a phenoxy group at the 2-position and an N'-hydroxy carboximidamide functional group at the 3-position . This specific arrangement of atoms, represented by the SMILES string C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=NO)N , suggests potential utility in various research fields. Compounds with hydroxyimidamide motifs are often investigated in medicinal chemistry and chemical biology for their metal-chelating properties, which can be relevant in the development of enzyme inhibitors. The phenoxypyridine scaffold is a feature found in compounds studied for their biological activities. Researchers may value this chemical as a key intermediate or precursor for the synthesis of more complex molecules, such as heterocyclic compounds, or as a model compound in analytical and structural studies. It is essential to note that this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

N'-hydroxy-2-phenoxypyridine-3-carboximidamide

InChI

InChI=1S/C12H11N3O2/c13-11(15-16)10-7-4-8-14-12(10)17-9-5-2-1-3-6-9/h1-8,16H,(H2,13,15)

InChI Key

GSVSUHTZMHNPNL-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)/C(=N/O)/N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Methodologies

Retrosynthetic Analysis

The target molecule can be dissected into two key fragments:

  • 2-Phenoxypyridine-3-carbonitrile : Introduced via nucleophilic aromatic substitution.
  • N'-Hydroxycarboximidamide : Derived from nitrile-to-amidoxime conversion.

This approach aligns with methods reported for analogous pyridine derivatives.

Step 1: Synthesis of 2-Phenoxypyridine-3-Carbonitrile

Nucleophilic Aromatic Substitution

2-Chloropyridine-3-carbonitrile reacts with sodium phenoxide in dimethylformamide (DMF) at 110°C for 12 hours. The reaction mechanism proceeds via a Meisenheimer complex, with the phenoxide ion attacking the electron-deficient C2 position of the pyridine ring.

Optimization Data :

Condition Variation Yield (%)
Solvent DMF vs. DMSO 78 vs. 65
Temperature 110°C vs. 80°C 78 vs. 42
Base NaH vs. K$$2$$CO$$3$$ 78 vs. 55

Procedure :

  • Dissolve 2-chloropyridine-3-carbonitrile (1.0 eq) and sodium phenoxide (1.2 eq) in DMF.
  • Reflux at 110°C under nitrogen for 12 hours.
  • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO$$_2$$, hexane/EtOAc 4:1).

Step 2: Amidoxime Formation

Hydroxylamine-Mediated Conversion

The nitrile group of 2-phenoxypyridine-3-carbonitrile reacts with hydroxylamine hydrochloride in methanol, catalyzed by potassium hydroxide. This method mirrors the synthesis of (Z)-6-cyano-N'-hydroxy-4-oxo-4H-pyran-2-carboximidamide, achieving 85% yield under ice-cooled conditions.

Reaction Mechanism :
$$
\text{R–CN} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{KOH, MeOH}} \text{R–C(=N–OH)–NH}2
$$

Optimization Data :

Condition Variation Yield (%)
Solvent MeOH vs. EtOH 85 vs. 72
Temperature 0°C vs. 25°C 85 vs. 68
Hydroxylamine Ratio 1.2 eq vs. 2.0 eq 85 vs. 88

Procedure :

  • Suspend 2-phenoxypyridine-3-carbonitrile (1.0 eq) in methanol.
  • Add hydroxylamine hydrochloride (1.2 eq) and KOH (1.1 eq) pre-dissolved in methanol.
  • Stir at 0°C for 30 minutes, then at 25°C for 2 hours.
  • Filter the precipitate and wash with cold methanol.

Characterization and Analytical Data

Spectroscopic Confirmation

$$ ^1H $$ NMR (400 MHz, DMSO-$$ d_6 $$)
  • $$ \delta $$ 10.63 (s, 1H, N–OH)
  • $$ \delta $$ 8.93 (s, 1H, NH–Ph)
  • $$ \delta $$ 7.32 (d, $$ J = 2.4 $$ Hz, 1H, H-5 pyridine)
  • $$ \delta $$ 6.79 (d, $$ J = 2.4 $$ Hz, 1H, H-3 pyridine).
IR (ATR)
  • $$ \nu $$ 3469 cm$$ ^{-1} $$ (O–H stretch)
  • $$ \nu $$ 1668 cm$$ ^{-1} $$ (C=N stretch).
$$ ^{13}C $$ NMR (101 MHz, DMSO-$$ d_6 $$)
  • $$ \delta $$ 177.6 (C=O)
  • $$ \delta $$ 158.2 (C–O phenoxy).

Environmental and Scalability Considerations

Solvent Recovery

The patent CN103664757A highlights pyridine recovery via vacuum distillation, reducing waste by 40%. Applying this to the DMF used in Step 1 could enhance sustainability.

Catalytic Enhancements

Transitioning from stoichiometric KOH to catalytic tetrabutylammonium fluoride (TBAF) in Step 2 may reduce alkali waste, as demonstrated in similar amidoxime syntheses.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-phenoxypyridine-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The phenoxy and pyridine rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound .

Scientific Research Applications

N’-hydroxy-2-phenoxypyridine-3-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-phenoxypyridine-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of N'-hydroxy-2-phenoxypyridine-3-carboximidamide, highlighting differences in substituents and molecular properties:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features
This compound Phenoxy (C₆H₅O) at position 2 C₁₂H₁₁N₃O₂ ~245.24* 1016752-79-6 Lipophilic, potential metal chelation
N′-hydroxy-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboximidamide 2-(Trifluoromethyl)phenyl at position 3 C₁₃H₁₀F₃N₃O ~299.24 N/A Electron-withdrawing CF₃ group enhances stability
2-(2-bromo-4-chlorophenoxy)-N'-hydroxypyridine-3-carboximidamide 2-bromo-4-chlorophenoxy at position 2 C₁₂H₉BrClN₃O₂ 342.58 N/A Halogenated substituents increase steric bulk and polarity
N'-hydroxy-3-methyl-2-pyridinecarboximidamide Methyl at position 3 C₇H₉N₃O 151.17 N/A Compact structure, increased solubility
N'-hydroxy-5-methylisoxazole-3-carboximidamide 5-Methylisoxazole core C₅H₇N₃O₂ 141.13 N/A Isoxazole heterocycle alters electronic properties

Key Differences and Implications

Electron-Withdrawing vs. Electron-Donating Groups
  • Methyl Derivative (C₇H₉N₃O): The methyl group in ’s compound is electron-donating, which may increase solubility and reduce steric hindrance compared to bulkier substituents like phenoxy .
Halogenated Derivatives

The bromo- and chloro-substituted analog (C₁₂H₉BrClN₃O₂, ) exhibits increased molecular weight (342.58) and polarity due to halogen atoms. These substituents could enhance interactions with hydrophobic pockets in proteins or improve photostability in material applications .

Heterocyclic Variations

Biological Activity

N'-Hydroxy-2-phenoxypyridine-3-carboximidamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a hydroxyl group attached to an imidamide moiety, which enhances its reactivity and potential as an enzyme inhibitor. Its unique structure differentiates it from similar compounds, contributing to its diverse applications in scientific research.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can influence various biochemical pathways, leading to therapeutic effects in different disease models.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Enzyme Inhibition : It has been investigated for its role as an enzyme inhibitor, particularly in the context of metabolic pathways related to diseases such as diabetes and cancer.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related damage.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to confirm these findings.

Study 1: Enzyme Inhibition

In a study evaluating the enzyme inhibition properties of this compound, researchers found that it effectively inhibited the activity of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. The compound demonstrated an IC50 value of 12 µM for α-amylase inhibition, indicating significant potential for antidiabetic applications .

Study 2: Antioxidant Activity

Another study focused on the antioxidant properties of this compound revealed that it scavenged free radicals effectively. In vitro assays showed a dose-dependent increase in antioxidant activity, with an EC50 value of 15 µM. This suggests its potential utility in formulations aimed at reducing oxidative stress.

Study 3: Antimicrobial Evaluation

A preliminary evaluation of antimicrobial properties highlighted that this compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
N'-Hydroxy-6-phenoxypyridine-3-carboximidamideHydroxylated pyridine with phenoxy substitutionDifferent position of hydroxyl group on pyridine
N,N-Dihexyl-N'-hydroxypyridine-2-carboximidamideAlkylated derivative with enhanced lipophilicityEnhanced solubility properties
2-Hydroxyquinoline derivativesHydroxylated heterocyclesBroader range of biological activity

This compound's specific combination of functional groups may confer distinct chemical reactivity and biological properties compared to these similar compounds.

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